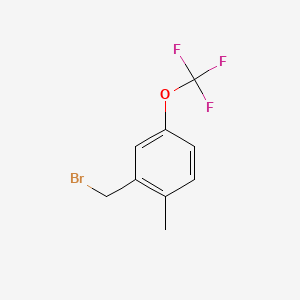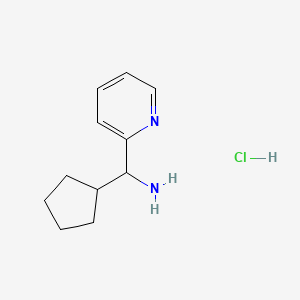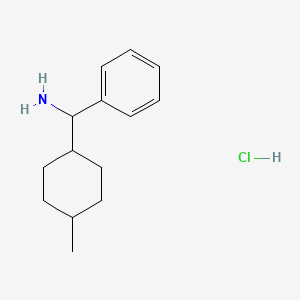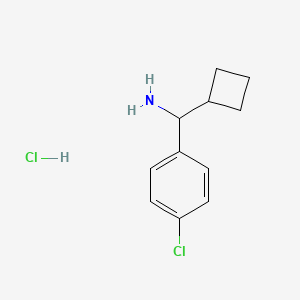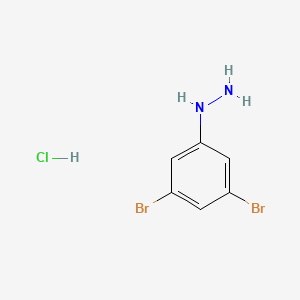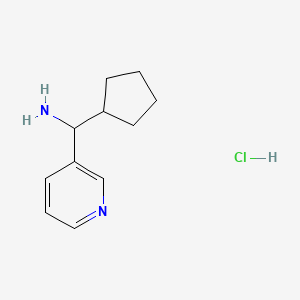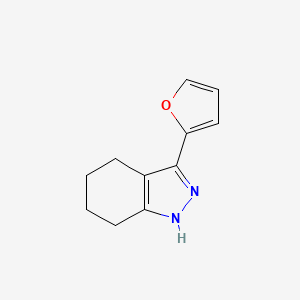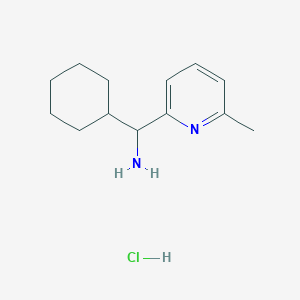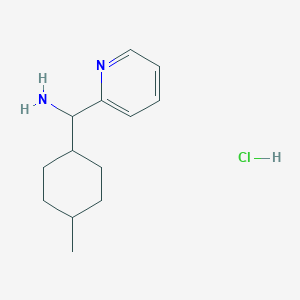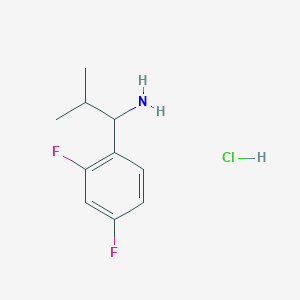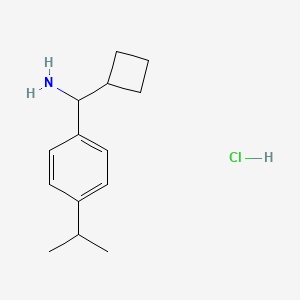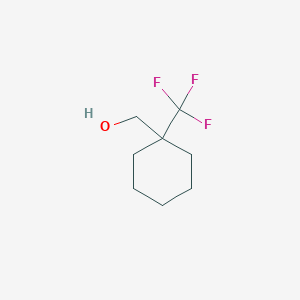
(1-(Trifluoromethyl)cyclohexyl)methanol
Vue d'ensemble
Description
“(1-(Trifluoromethyl)cyclohexyl)methanol” is a chemical compound with the CAS Number: 371917-14-5. It has a molecular weight of 182.19 and its IUPAC name is (1-(trifluoromethyl)cyclohexyl)methanol .
Molecular Structure Analysis
The InChI code for “(1-(Trifluoromethyl)cyclohexyl)methanol” is 1S/C8H13F3O/c9-8(10,11)7(6-12)4-2-1-3-5-7/h12H,1-6H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“(1-(Trifluoromethyl)cyclohexyl)methanol” is a liquid . Unfortunately, the search results do not provide more detailed physical and chemical properties.Applications De Recherche Scientifique
Pharmaceutical Development
The trifluoromethyl group is prevalent in pharmaceutical compounds due to its ability to enhance lipophilicity, metabolic stability, and pharmacokinetic properties. (1-(Trifluoromethyl)cyclohexyl)methanol could be used in the synthesis of new pharmaceuticals, especially those requiring a trifluoromethyl group for their biological activity .
Agrochemical Synthesis
Similar to pharmaceuticals, agrochemical products often contain trifluoromethyl groups. This compound could be involved in creating pesticides, fungicides, or herbicides .
Material Science
The unique properties of the trifluoromethyl group could make (1-(Trifluoromethyl)cyclohexyl)methanol valuable in developing materials with specific characteristics like increased durability or chemical resistance .
Analytical Chemistry
In analytical chemistry, this compound might be used as a standard or reagent in various spectroscopic methods, including NMR and mass spectrometry, due to its distinct chemical structure .
Chemical Synthesis
(1-(Trifluoromethyl)cyclohexyl)methanol can be a precursor or intermediate in synthesizing other complex organic molecules, particularly those requiring a trifluoromethyl group .
Biomedical Research
This compound could be used in biomedical research, possibly as a tracer or probe in fluorine-19 NMR studies due to its fluorine content .
Catalysis
In catalysis research, it might serve as a ligand or a component in catalyst design, especially for reactions involving fluorinated compounds .
Environmental Science
Lastly, it could have applications in environmental science, such as in the study of the environmental fate of fluorinated compounds or in the development of environmentally friendly synthesis methods .
Propriétés
IUPAC Name |
[1-(trifluoromethyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)7(6-12)4-2-1-3-5-7/h12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRWQIILGRHOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
371917-14-5 | |
| Record name | [1-(trifluoromethyl)cyclohexyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



